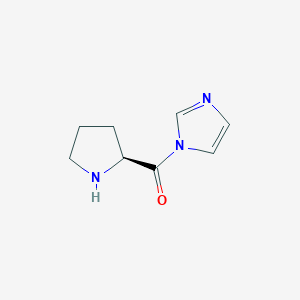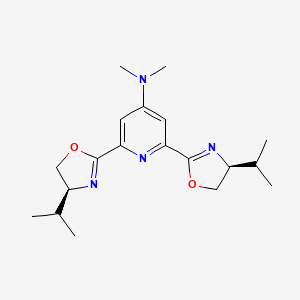
1-(1-Butylcyclopentyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butylcyclopentyl)pyrrolidine is an organic compound with the molecular formula C₁₃H₂₅N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Butylcyclopentyl)pyrrolidine can be synthesized through a one-pot method involving the reaction of ammonia and 1,4-butanediol. This reaction is typically carried out over a CuNiPd/ZSM-5 catalyst, which is prepared by a simple incipient wetness method. The yield of 1-butylpyrrolidine under optimized conditions is approximately 76% .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method can be adapted for the production of this compound by modifying the reaction conditions and catalysts accordingly.
Chemical Reactions Analysis
Types of Reactions
1-(1-Butylcyclopentyl)pyrrolidine, like other pyrrolidine derivatives, can undergo various chemical reactions, including:
Electrophilic Substitution: Due to its nucleophilic nature, it can react with electrophiles such as alkyl halides to form N-substituted pyrrolidines.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include alkyl halides, and the reactions are typically carried out under basic conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions are typically N-substituted pyrrolidines, which can have various functional groups depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-Butylcyclopentyl)pyrrolidine is not well-documented. like other pyrrolidine derivatives, it is likely to interact with specific molecular targets and pathways. Pyrrolidine derivatives are known to interact with enzymes and receptors, influencing various biological processes . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing nitrogen.
Pyrrolizidine: A compound with two pentagonal rings containing nitrogen.
Proline: An amino acid with a pyrrolidine ring structure.
Uniqueness
1-(1-Butylcyclopentyl)pyrrolidine is unique due to its specific structural features, including the butylcyclopentyl group attached to the pyrrolidine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other pyrrolidine derivatives .
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-(1-butylcyclopentyl)pyrrolidine |
InChI |
InChI=1S/C13H25N/c1-2-3-8-13(9-4-5-10-13)14-11-6-7-12-14/h2-12H2,1H3 |
InChI Key |
MLLPVGACHAAIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
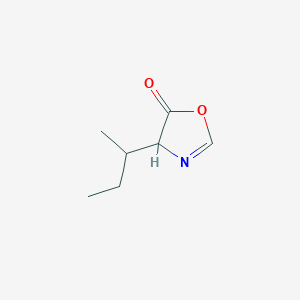
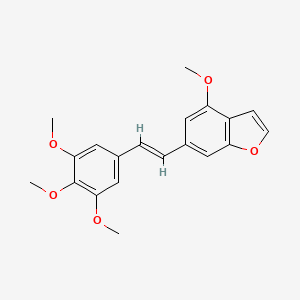
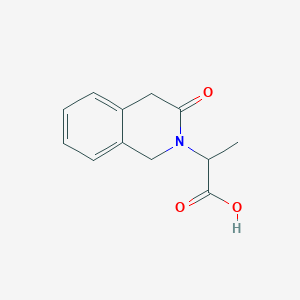
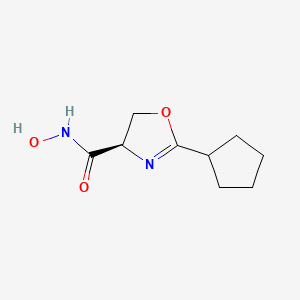
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
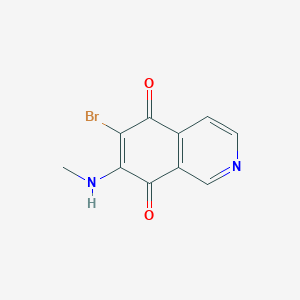
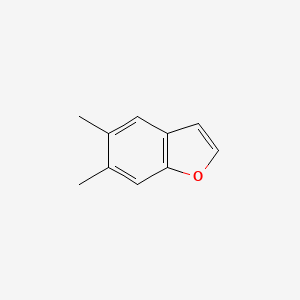
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
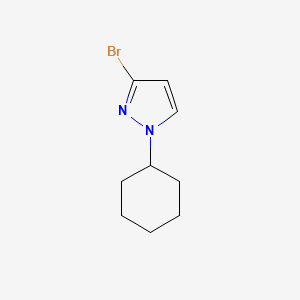
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
